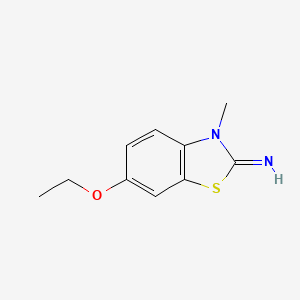

6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

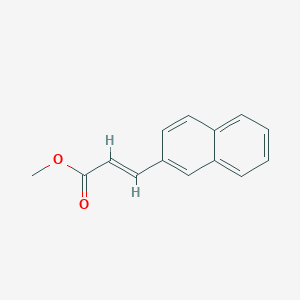

6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine is a chemical compound1. It is also known as 6-Ethoxy-3-methylbenzo[d]thiazol-2(3h)-imine2. The molecular formula of this compound is C10H12N2OS2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine from the web search results.Molecular Structure Analysis

The molecular structure of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine is represented by the molecular formula C10H12N2OS2. The molecular weight of this compound is 208.283.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine from the web search results.Physical And Chemical Properties Analysis

The molecular weight of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine is 208.283. However, I couldn’t find more detailed physical and chemical properties from the web search results.Wissenschaftliche Forschungsanwendungen

Antitumor and Antimalarial Activity

Ylideneamine functionalized heterocyclic ligands, including 3-methyl-3H-benzothiazol-2-ylideneamine, have been used in the preparation of gold(I) complexes, which have been shown to possess significant antitumor and antimalarial activities. The complexation with gold(I) enhances these activities, highlighting the potential medicinal value of such compounds in developing treatments for cancer and malaria (Coetzee et al., 2011).

Organic Synthesis and Chemical Reactivity

The compound has also shown promise in organic synthesis and as an acyl transfer catalyst, demonstrating unexpected reactivity that could be beneficial in the development of synthetic methodologies (Kobayashi & Okamoto, 2006).

Antibacterial and Antimicrobial Applications

Synthetic efforts involving this compound have led to the creation of new triazole fused with benzothiazoles, which exhibited significant antibacterial activity against various strains, suggesting its utility in addressing resistance issues in microbial infections (Bhagat, 2017).

Materials Science and Liquid Crystals

In materials science, derivatives of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine have been synthesized for their mesomorphic properties, showing potential in the development of new liquid crystal materials with specific phase behaviors and applications in displays and other electronic devices (Koh et al., 2013).

Corrosion Inhibition

Benzothiazole derivatives, including those related to the compound , have been studied for their role as corrosion inhibitors, offering protection for metals in aggressive environments. This application is particularly relevant in industrial settings where metal longevity is critical (Hu et al., 2016).

Photovoltaic and Light-Harvesting Applications

Research has also extended into the photovoltaic domain, where benzothiazole-based compounds are incorporated into sensitizers for dye-sensitized solar cells. These compounds contribute to harvesting light in the red/NIR region, demonstrating their potential in renewable energy technologies (Kim et al., 2010).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound4.

Zukünftige Richtungen

Unfortunately, I couldn’t find specific information on the future directions of 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine from the web search results.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific scientific or technical inquiries.

Eigenschaften

IUPAC Name |

6-ethoxy-3-methyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-3-13-7-4-5-8-9(6-7)14-10(11)12(8)2/h4-6,11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNQIVIKMIRRBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=N)S2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357036 |

Source

|

| Record name | 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine | |

CAS RN |

73901-14-1 |

Source

|

| Record name | 6-Ethoxy-3-methyl-3H-benzothiazol-2-ylideneamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)

![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)